1-Azido-2-iodo-4-(trifluoromethyl)benzene
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Overview
Description
1-Azido-2-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3IN3 and a molecular weight of 313.02 g/mol.
Preparation Methods
The synthesis of 1-azido-2-iodo-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-iodo-2-nitrobenzotrifluoride.
Azidation: The nitro group is reduced to an amine, which is then converted to an azide using sodium azide under appropriate reaction conditions.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-Azido-2-iodo-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-iodo-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-azido-2-iodo-4-(trifluoromethyl)benzene exerts its effects involves its ability to participate in various chemical reactions. The azide group is particularly reactive and can undergo click chemistry reactions, forming stable triazole linkages.
Comparison with Similar Compounds
1-Azido-2-iodo-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-4-(trifluoromethyl)benzene: Lacks the iodine atom, making it less versatile in substitution reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a fluorine atom instead of an azide group, leading to different reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of an azide group and an iodine atom, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H3F3IN3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
1-azido-2-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-2-6(13-14-12)5(11)3-4/h1-3H |
InChI Key |
BUXHSSIAIICYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)N=[N+]=[N-] |
Origin of Product |
United States |
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